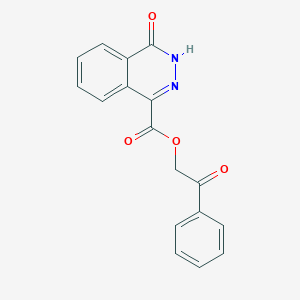![molecular formula C29H27N3O2S B299711 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B299711.png)
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. It has also been shown to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone reduces the production of inflammatory cytokines and inhibits the growth of cancer cells. In vivo studies have shown that it reduces blood glucose levels in diabetic animal models and inhibits tumor growth in cancer models. These effects are thought to be due to the compound's ability to inhibit certain enzymes and proteins that are involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in these diseases.
Orientations Futures
There are several future directions for research on 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone. One direction is to further investigate its mechanism of action to better understand its potential therapeutic properties. Another direction is to explore its use in combination with other drugs to enhance its therapeutic effects. Additionally, research could focus on developing analogs of this compound with improved properties for use in various diseases.
Méthodes De Synthèse
The synthesis of 2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone involves the reaction of 4-methoxybenzylamine with 1,2-diaminobenzene in the presence of sulfur and sodium hydroxide. The resulting product is then reacted with 1,2,3,4-tetrahydrocarbazole-9-carbaldehyde to yield the final compound. This synthesis method has been reported in the literature and has been successfully replicated in various labs.
Applications De Recherche Scientifique
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone has been studied for its potential therapeutic properties in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. In vivo studies have also shown that it has potential as a therapeutic agent in animal models of cancer and diabetes.
Propriétés
Nom du produit |
2-{[1-(4-methoxybenzyl)-1H-benzimidazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone |
|---|---|
Formule moléculaire |
C29H27N3O2S |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
2-[1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl]sulfanyl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C29H27N3O2S/c1-34-21-16-14-20(15-17-21)18-31-27-13-7-4-10-24(27)30-29(31)35-19-28(33)32-25-11-5-2-8-22(25)23-9-3-6-12-26(23)32/h2,4-5,7-8,10-11,13-17H,3,6,9,12,18-19H2,1H3 |
Clé InChI |
OROYCXKEWCOECY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N4C5=C(CCCC5)C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)

![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)


